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molecular formula C14H10O4 B146207 Anthracene-1,4,9,10-tetraol CAS No. 476-60-8

Anthracene-1,4,9,10-tetraol

Cat. No. B146207
M. Wt: 242.23 g/mol
InChI Key: BKNBVEKCHVXGPH-UHFFFAOYSA-N
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Patent
US04540583

Procedure details

A mixture of 2.4 g. of leuco-quinizarin and 25 g. of de-aerated N-methylethylenediamine is heated at 50° C. with stirring under nitrogen for one hour. Heating at 50° C. is continued as air is bubbled into the mixture for 40 minutes. The mixture is evaporated to dryness, then re-evaporated twice from 25 ml. portions of ethanol. Crystallization of the residue from ethanol-ether at -70° C. gives 2.32 g. of crude solid which is recrystallized twice from carbon tetrachloride giving 1.92 g. of the desired product as dark blue crystals, mp. 131°-132° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([OH:18])=[C:8]3[C:13](=[C:14]([OH:15])[C:4]2=[CH:3][CH:2]=1)[C:12](O)=[CH:11][CH:10]=[C:9]3O.[CH3:19][NH:20][CH2:21][CH2:22][NH2:23]>>[CH3:19][NH:20][CH2:21][CH2:22][NH:23][C:12]1[C:13]2[C:14](=[O:15])[C:4]3[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:7](=[O:18])[C:8]=2[C:9]([NH:23][CH2:22][CH2:21][NH:20][CH3:19])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.4 g
CUSTOM
Type
CUSTOM
Details
is bubbled into the mixture for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
re-evaporated twice from 25 ml
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from ethanol-ether at -70° C.
CUSTOM
Type
CUSTOM
Details
gives 2.32 g
CUSTOM
Type
CUSTOM
Details
of crude solid which is recrystallized twice from carbon tetrachloride giving 1.92 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CNCCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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